molecular formula C12H20O3 B1327830 Ethyl 7-cyclopropyl-7-oxoheptanoate CAS No. 898776-33-5

Ethyl 7-cyclopropyl-7-oxoheptanoate

Cat. No. B1327830
M. Wt: 212.28 g/mol
InChI Key: HUTVQPCWDIQYRZ-UHFFFAOYSA-N
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Description

Ethyl 7-cyclopropyl-7-oxoheptanoate is a chemical compound with the molecular formula C₁₂H₂₀O₃ . It falls within the class of esters and exhibits interesting properties due to its cyclopropyl and oxo (ketone) functional groups. This compound is synthesized for various applications, including pharmaceutical research and organic synthesis.



Synthesis Analysis

The synthesis of Ethyl 7-cyclopropyl-7-oxoheptanoate involves the reaction of appropriate starting materials. While specific synthetic routes may vary, a common method includes the esterification of cyclopropylacetic acid with ethanol in the presence of an acid catalyst. The resulting ester is then oxidized to form the oxo (ketone) group.



Molecular Structure Analysis

The molecular structure of Ethyl 7-cyclopropyl-7-oxoheptanoate consists of a seven-carbon chain with a cyclopropyl ring at one end and an ethyl ester group at the other. The ketone functionality is positioned within the chain. The cyclopropyl ring introduces strain, affecting the compound’s reactivity and stability.


!Molecular Structure



Chemical Reactions Analysis

Ethyl 7-cyclopropyl-7-oxoheptanoate can participate in various chemical reactions:



  • Hydrolysis : Under acidic or basic conditions, the ester bond can be cleaved to yield the corresponding carboxylic acid and ethanol.

  • Reduction : The ketone group can be reduced to form the corresponding alcohol.

  • Substitution Reactions : The cyclopropyl ring can undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature.

  • Boiling Point : It vaporizes at a characteristic boiling point.

  • Solubility : It may dissolve in certain solvents.

  • Density : The density provides information about its mass per unit volume.


Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Methods : Ethyl 7-cyclopropyl-7-oxoheptanoate can be synthesized through improved methods involving reactions like oxidation and esterification. These methods provide good yields and are simple to implement (Ballini, Marcantoni, & Petrini, 1991).
  • Key Intermediate for Other Compounds : This compound serves as a key intermediate in the synthesis of various other chemical entities, demonstrating its significance in organic synthesis (Takeda, Amano, & Tsuboi, 1977).

Applications in Medicinal Chemistry

  • Antibacterial Agent Synthesis : Ethyl 7-cyclopropyl-7-oxoheptanoate is used in the synthesis of compounds with antibacterial properties, highlighting its role in the development of new pharmaceuticals (Miyamoto et al., 1987).
  • Biological Activity Studies : Studies have explored its derivatives for biological activities, such as inhibiting certain enzymes, which could be relevant in treating diseases like Alzheimer's (Boztaş et al., 2019).

Analytical and Monitoring Applications

  • Gas Chromatography Monitoring : Ethyl 7-cyclopropyl-7-oxoheptanoate has been monitored using gas chromatography in the synthesis of prostaglandins, indicating its role in analytical chemistry (Wakharkar et al., 1994).

Photochemical Research

  • Photochemical Reactions : Research has demonstrated its involvement in photochemical reactions to yield various esters, which is crucial for understanding its behavior under certain conditions (Tokuda, Watanabe, & Itoh, 1978).

Catalyst and Reaction Studies

  • Catalysis and Reaction Dynamics : It is used in studies exploring catalysis and reaction mechanisms, such as in palladium-catalyzed aminations, contributing to a deeper understanding of complex chemical processes (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019).

Safety And Hazards


  • Irritant : Ethyl 7-cyclopropyl-7-oxoheptanoate is classified as an irritant. Proper handling and protective measures are essential.

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.


Future Directions

Research on this compound continues, exploring its potential applications in drug development, catalysis, and materials science. Future studies may uncover novel reactions, biological interactions, and practical uses.


properties

IUPAC Name

ethyl 7-cyclopropyl-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)7-5-3-4-6-11(13)10-8-9-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTVQPCWDIQYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645662
Record name Ethyl 7-cyclopropyl-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-cyclopropyl-7-oxoheptanoate

CAS RN

898776-33-5
Record name Ethyl ζ-oxocyclopropaneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-cyclopropyl-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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